2-Nitroimino-5-nitrohexahydro-1,3,5-triazine
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Overview
Description
2-Nitroimino-5-nitrohexahydro-1,3,5-triazine: is an organic compound with the molecular formula C3H6N6O4 It is a derivative of 1,3,5-triazine and contains nitro and nitramide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitroimino-5-nitrohexahydro-1,3,5-triazine typically involves the nitration of 1,3,5-triazine derivatives. One common method includes the reaction of 1,3,5-triazine with nitric acid under controlled conditions to introduce the nitro group. The reaction is usually carried out in the presence of a solvent such as acetic acid at a temperature range of 50-70°C .
Industrial Production Methods: Industrial production of this compound may involve a similar nitration process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the explosive nature of nitro compounds .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Nitroimino-5-nitrohexahydro-1,3,5-triazine can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron powder, hydrochloric acid.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
Chemistry: 2-Nitroimino-5-nitrohexahydro-1,3,5-triazine is used as a precursor in the synthesis of various heterocyclic compounds. It serves as an intermediate in the production of agrochemicals and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
Medicine: The compound’s derivatives are explored for their potential use in medicinal chemistry, particularly in the development of drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the formulation of high-energy materials and explosives due to its energetic properties .
Mechanism of Action
The mechanism of action of 2-Nitroimino-5-nitrohexahydro-1,3,5-triazine involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in microbial cells, leading to their death. Additionally, the compound can inhibit certain enzymes by binding to their active sites, disrupting their normal function .
Comparison with Similar Compounds
- 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine
- 5-Nitro-1,2,3,4-tetrahydro-1,4-phthalazinedione
- 5,6,7,8-Tetrahydro-1-naphthylamine
Comparison: 2-Nitroimino-5-nitrohexahydro-1,3,5-triazine is unique due to its specific combination of nitro and nitramide groups on a triazine ring. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine has different substituents, leading to variations in its reactivity and applications .
Properties
CAS No. |
130400-13-4 |
---|---|
Molecular Formula |
C3H6N6O4 |
Molecular Weight |
190.12 g/mol |
IUPAC Name |
N-(3-nitro-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide |
InChI |
InChI=1S/C3H6N6O4/c10-8(11)6-3-4-1-7(2-5-3)9(12)13/h1-2H2,(H2,4,5,6) |
InChI Key |
ZZTAIADKUHXVCI-UHFFFAOYSA-N |
SMILES |
C1NC(=NCN1[N+](=O)[O-])N[N+](=O)[O-] |
Canonical SMILES |
C1NC(=NCN1[N+](=O)[O-])N[N+](=O)[O-] |
Synonyms |
1,4,5,6-Tetrahydro-N,5-dinitro-1,3,5-triazin-2-amine |
Origin of Product |
United States |
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